molecular formula C18H20N2O7 B12184824 N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

Cat. No.: B12184824
M. Wt: 376.4 g/mol
InChI Key: GCZJZWBLNHVJPU-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl and methyl groups, and an acetylglycylglycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine typically involves the esterification of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl with acetic acid, followed by the coupling of the resulting ester with glycylglycine. The reaction conditions often include the use of N,N’-carbonyldiimidazole as a coupling agent and mild heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would be purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like N,N’-carbonyldiimidazole. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarin derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity. The acetylglycylglycine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Uniqueness

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-13-5-10(2)4-12(18(11)13)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

GCZJZWBLNHVJPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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